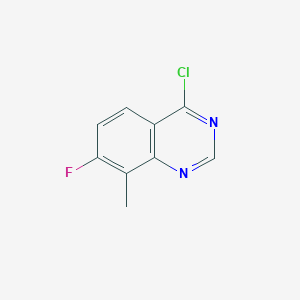

4-Chloro-7-fluoro-8-methylquinazoline

Description

Properties

Molecular Formula |

C9H6ClFN2 |

|---|---|

Molecular Weight |

196.61 g/mol |

IUPAC Name |

4-chloro-7-fluoro-8-methylquinazoline |

InChI |

InChI=1S/C9H6ClFN2/c1-5-7(11)3-2-6-8(5)12-4-13-9(6)10/h2-4H,1H3 |

InChI Key |

GJPGBOXWPYNLAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1N=CN=C2Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-fluoro-8-methylquinazoline typically involves the cyclization of appropriate precursors. One common method is the TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides . This reaction proceeds smoothly under moderate to excellent yields with a wide range of substrate compatibility.

Industrial Production Methods

Industrial production methods for 4-Chloro-7-fluoro-8-methylquinazoline are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-fluoro-8-methylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like DMF or DMSO and catalysts such as palladium or copper.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while oxidation and reduction can produce quinazoline N-oxides or reduced quinazolines.

Scientific Research Applications

4-Chloro-7-fluoro-8-methylquinazoline has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: The compound finds applications in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoro-8-methylquinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it is known to act as a tyrosine kinase inhibitor, which interferes with the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and has potential therapeutic applications in oncology.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences and similarities between 4-chloro-7-fluoro-8-methylquinazoline and related compounds:

*Calculated based on substituent contributions.

Electronic and Physicochemical Properties

- Planarity and Crystal Packing : 2,4-Dichloro-7-fluoroquinazoline exhibits a planar structure with π-π stacking (centroid distance: 3.8476 Å), enhancing crystalline stability . Methyl or methoxy substituents (e.g., in 4-chloro-7-fluoro-6-methoxy-2-methylquinazoline) may disrupt planarity, reducing stacking efficiency .

- Lipophilicity : Methyl groups (e.g., at position 8 in the target compound) increase lipophilicity (LogP ~2.5–3.0 estimated), whereas methoxy groups (e.g., 6-methoxy in CID 119086395) introduce polarity, lowering LogP .

- Reactivity : Chlorine at position 4 is a common leaving group in nucleophilic substitution reactions, critical for synthesizing kinase inhibitors . The trifluoromethyl group in 4-chloro-7-(trifluoromethyl)quinazoline enhances electron-withdrawing effects, altering reactivity patterns .

Biological Activity

4-Chloro-7-fluoro-8-methylquinazoline is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Chloro-7-fluoro-8-methylquinazoline includes a chloro group at the 4-position, a fluoro group at the 7-position, and a methyl group at the 8-position of the quinazoline ring. This configuration significantly influences its biological properties, particularly its interactions with biological targets.

Quinazoline derivatives are known to interact with various molecular targets, primarily through the inhibition of specific enzymes and receptors involved in cell signaling pathways. The mechanisms by which 4-Chloro-7-fluoro-8-methylquinazoline exerts its biological effects include:

- Inhibition of Tyrosine Kinases : Many quinazoline compounds act as inhibitors of tyrosine kinases, which are crucial in regulating cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

- Interaction with Cytochrome P450 Enzymes : Preliminary studies suggest that this compound may inhibit cytochrome P450 enzymes, impacting drug metabolism and potentially leading to significant drug-drug interactions .

Biological Activities

The biological activities of 4-Chloro-7-fluoro-8-methylquinazoline have been explored in various studies, highlighting its potential as an anticancer agent. Key findings include:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC50 values indicate potent activity, suggesting its potential as a therapeutic agent .

- Antibacterial and Antifungal Properties : Quinazoline derivatives have also shown promise in exhibiting antibacterial and antifungal activities. The presence of halogen substituents enhances these properties by improving lipophilicity and membrane permeability .

Case Studies

Several case studies have investigated the efficacy of 4-Chloro-7-fluoro-8-methylquinazoline in various biological contexts:

- Cytotoxicity Against Cancer Cell Lines :

- Comparison with Other Quinazolines :

Data Table: Biological Activities of Quinazoline Derivatives

| Compound Name | Structural Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 4-Chloro-7-fluoro-8-methylquinazoline | Chloro at position 4; fluoro at position 7; methyl at position 8 | Anticancer | ~10 (MCF-7) |

| 4-Chloro-6-methoxy-2-methylquinazoline | Chloro at position 4; methoxy at position 6 | Anticancer | Not specified |

| 2,4-Dichloro-6-methoxyquinazoline | Two chloro groups; methoxy at position 6 | Antimicrobial | Not specified |

| 4-Fluoro-6-methoxyquinazoline | Fluoro at position 4; methoxy at position 6 | Potential anti-inflammatory | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.